N-(4-chlorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CEP-26401, is a pyrrolidine-based compound that has shown potential for use in scientific research. This compound is currently being investigated for its potential as a therapeutic agent for various medical conditions.
Scientific Research Applications
Synthesis and Derivative Formation
A study by Grošelj et al. (2013) discusses the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are in equilibrium with their 4-oxo tautomers. This process begins with N-protected α-amino acids and involves enaminones as key intermediates. These enaminones can be isolated and used for constructing other functionalized heterocycles, leading to stable polysubstituted pyrrolidine derivatives (Uroš Grošelj et al., 2013).
Medicinal Chemistry and Molecular Docking
Jayarajan et al. (2019) synthesized compounds related to N-(4-chlorobenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide and analyzed them using computational chemistry methods, including non-linear optical (NLO) properties and molecular docking. These studies showed significant interactions near the colchicines binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and potential anticancer activity (R. Jayarajan et al., 2019).
Crystal Engineering and Pharmaceutical Cocrystals
Reddy et al. (2006) demonstrated the use of a novel carboxamide-pyridine N-oxide synthon, facilitated by N-H...O- hydrogen bonding and C-H...O interaction, for assembling isonicotinamide N-oxide in a triple helix architecture. This method was also employed to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (L. Reddy et al., 2006).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) explored the synthesis and pharmacological activity of compounds derived from N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related structures. The research demonstrated antidepressant and nootropic activities of these compounds in a dose-dependent manner, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Asha B. Thomas et al., 2016).
Aldehyde Oxidase Metabolism in Drug Discovery
Linton et al. (2011) focused on N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, a full antagonist of the androgen receptor with in vivo tumor growth inhibition in CRPC. This research aimed to reduce aldehyde oxidase (AO) mediated metabolism by altering the heterocycle or blocking the reactive site, thus providing strategies applicable in other drug discovery programs (A. Linton et al., 2011).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-3-2-4-17(21-13)24-16-9-10-22(12-16)18(23)20-11-14-5-7-15(19)8-6-14/h2-8,16H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIBOAUJHTZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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